N-(4-((4-(1H-benzo[d]imidazol-2-yl)piperidin-1-yl)sulfonyl)phenyl)-3,4-dimethylbenzamide
Description
This compound features a benzimidazole core linked to a piperidine ring via a sulfonyl group, which is further connected to a phenyl moiety substituted with a 3,4-dimethylbenzamide (Figure 1). The benzimidazole-piperidine-sulfonyl-phenyl scaffold is designed to enhance target binding affinity and pharmacokinetic properties.
Properties
IUPAC Name |
N-[4-[4-(1H-benzimidazol-2-yl)piperidin-1-yl]sulfonylphenyl]-3,4-dimethylbenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H28N4O3S/c1-18-7-8-21(17-19(18)2)27(32)28-22-9-11-23(12-10-22)35(33,34)31-15-13-20(14-16-31)26-29-24-5-3-4-6-25(24)30-26/h3-12,17,20H,13-16H2,1-2H3,(H,28,32)(H,29,30) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MSLNVJJXOMIGCK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C(=O)NC2=CC=C(C=C2)S(=O)(=O)N3CCC(CC3)C4=NC5=CC=CC=C5N4)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H28N4O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
488.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Biological Activity
N-(4-((4-(1H-benzo[d]imidazol-2-yl)piperidin-1-yl)sulfonyl)phenyl)-3,4-dimethylbenzamide is a complex organic molecule that has garnered attention in pharmaceutical research due to its potential biological activities, particularly in the fields of oncology and antimicrobial therapy. This article explores the biological activity of this compound, detailing its mechanisms, efficacy in various assays, and implications for drug development.
Chemical Structure and Properties
The compound is characterized by the following molecular formula:
Its structure includes a benzimidazole moiety, a piperidine ring, and a sulfonamide group, which are known to contribute to its biological properties.
Research indicates that compounds containing benzimidazole and piperidine structures often exhibit significant biological activity through various mechanisms:
- Antitumor Activity : The compound has shown promise in inhibiting cancer cell proliferation. In vitro studies suggest that it interacts with DNA, potentially inhibiting DNA-dependent enzymes, which is critical in cancer cell growth regulation .
- Antimicrobial Activity : Preliminary tests have demonstrated antimicrobial effects against both Gram-positive and Gram-negative bacteria. The compound's efficacy was evaluated using broth microdilution methods, revealing notable activity against Staphylococcus aureus and Escherichia coli .
Antitumor Activity
A series of studies have evaluated the antitumor effects of derivatives similar to this compound. The following table summarizes the findings from various assays:
| Compound | Cell Line | IC50 (μM) | Assay Type |
|---|---|---|---|
| Compound 8 | A549 | 6.75 ± 0.19 | 2D |
| Compound 8 | HCC827 | 6.26 ± 0.33 | 2D |
| Compound 9 | NCI-H358 | 0.85 ± 0.05 | 2D |
| Compound 15 | MRC-5 | Non-active | 2D |
These results indicate that while some compounds exhibit potent antitumor activity, they also affect normal cells (e.g., MRC-5), highlighting the need for further structural optimization to enhance selectivity and reduce toxicity .
Antimicrobial Activity
The antimicrobial profile was assessed against several pathogens:
| Pathogen | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 μg/mL |
| Escherichia coli | 64 μg/mL |
| Saccharomyces cerevisiae | 128 μg/mL |
These findings suggest that the compound possesses moderate antimicrobial properties, warranting further investigation into its potential as an antimicrobial agent .
Case Studies
In a recent study focusing on the synthesis and biological evaluation of similar compounds, researchers observed that modifications to the benzimidazole structure significantly influenced antitumor activity. For instance, substituents on the piperidine ring enhanced binding affinity to DNA, leading to improved efficacy against specific cancer cell lines .
Another case study highlighted the use of these compounds in animal models, where they demonstrated significant tumor reduction at submicromolar doses without severe side effects .
Scientific Research Applications
Chemical Properties and Structure
The compound has the following chemical characteristics:
- Molecular Formula : C23H28N4O3S
- Molecular Weight : 440.6 g/mol
- Structural Features : It contains a benzimidazole moiety, which is known for its biological activity, particularly in modulating various receptor systems.
Anticancer Activity
Research indicates that compounds with benzimidazole structures exhibit promising anticancer properties. For instance, derivatives of benzimidazole have been shown to inhibit cancer cell proliferation by targeting specific kinases involved in tumor growth. The sulfonamide group in this compound may enhance its ability to interact with target proteins, making it a candidate for further investigation as a potential anticancer agent .
Neurological Disorders
The compound's structural similarity to known GABA-A receptor modulators suggests potential applications in treating neurological disorders. Studies have identified benzimidazole derivatives as positive allosteric modulators of GABA-A receptors, which play a crucial role in neurotransmission and could be beneficial in managing conditions such as anxiety and epilepsy .
Kinase Inhibition
The presence of the piperidine and sulfonamide groups suggests that this compound may act as a kinase inhibitor. Kinases are critical in various signaling pathways related to cancer and other diseases. Preliminary studies on similar compounds have shown that they can effectively inhibit RET kinase activity, which is implicated in certain types of cancer .
Case Study 1: Antitumor Effects
In a study involving benzamide derivatives, several compounds demonstrated significant antitumor effects in vitro and in vivo. The compounds were evaluated for their ability to induce apoptosis in cancer cell lines, with some showing remarkable efficacy at low concentrations. The specific role of the sulfonamide group was highlighted as enhancing the interaction with cellular targets .
Case Study 2: Modulation of GABA-A Receptors
A series of benzimidazole derivatives were tested for their effects on GABA-A receptors. Compounds similar to N-(4-((4-(1H-benzo[d]imidazol-2-yl)piperidin-1-yl)sulfonyl)phenyl)-3,4-dimethylbenzamide showed improved metabolic stability and reduced hepatotoxicity compared to traditional modulators. This finding opens avenues for developing safer therapeutic agents for neurological conditions .
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural Features and Substituent Effects
Table 1: Key Structural Differences and Implications
Key Observations:
- The 3,4-dimethylbenzamide group contrasts with methoxy () or chlorine () substituents, likely increasing metabolic stability compared to electron-withdrawing groups .
- Piperidine vs. piperazine (): Piperidine’s lower basicity may reduce off-target interactions compared to piperazine derivatives .
Table 2: Reported Activities of Analogs
Insights:
Physicochemical Properties
Table 3: Comparative Physicochemical Data
Notes:
- The target compound’s higher molecular weight and logP suggest lower aqueous solubility but improved membrane permeability versus smaller analogs.
- Piperidine-sulfonyl linkage may enhance thermal stability compared to propenyl-linked compounds () .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
